

# 16-(R)-Iloprost-d4 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **16-(R)-Iloprost-d4**

Cat. No.: **B1152219**

[Get Quote](#)

## Technical Guide: 16-(R)-Iloprost-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **16-(R)-Iloprost-d4**, a deuterated analog of the prostacyclin mimetic Iloprost. This document furnishes essential chemical data, outlines its primary mechanism of action, and offers representative experimental protocols for its application in research settings.

## Core Compound Data

**16-(R)-Iloprost-d4** serves as a valuable tool in pharmacokinetic and metabolic studies of Iloprost, often utilized as an internal standard in mass spectrometry-based quantification assays. Its isotopic labeling provides a distinct mass signature, enabling precise differentiation from the unlabeled endogenous or administered compound.

| Parameter         | Value                                                         | Reference                                                                       |
|-------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 74843-13-3                                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>22</sub> H <sub>28</sub> D <sub>4</sub> O <sub>4</sub> | <a href="#">[1]</a>                                                             |
| Molecular Weight  | 364.51 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>                     |

## Mechanism of Action: Signaling Pathway

Iloprost, and by extension its deuterated analog, is a synthetic prostacyclin ( $\text{PGI}_2$ ) analog. Its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation, are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).<sup>[1]</sup> Upon binding to the IP receptor on vascular smooth muscle cells and platelets, a signaling cascade is initiated. This involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in the inhibition of platelet activation and the relaxation of vascular smooth muscle.



[Click to download full resolution via product page](#)

Figure 1. Iloprost Signaling Pathway.

## Experimental Protocols

The following are representative protocols. Researchers should optimize these methods for their specific experimental conditions and instrumentation.

### Protocol 1: Quantification of Iloprost in Plasma using LC-MS/MS with 16-(R)-Iloprost-d4 as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of Iloprost in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **16-(R)-Iloprost-d4** is used as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

### 1. Materials and Reagents:

- Iloprost analytical standard
- **16-(R)-Iloprost-d4** (internal standard)
- Human plasma (or other relevant biological matrix)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges

### 2. Preparation of Standards and Quality Controls:

- Prepare a stock solution of Iloprost and **16-(R)-Iloprost-d4** in methanol.
- Create a series of calibration standards by spiking known concentrations of Iloprost into the biological matrix.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Add a fixed concentration of the **16-(R)-Iloprost-d4** internal standard solution to all calibration standards, QC samples, and unknown samples.

### 3. Sample Preparation (Protein Precipitation and SPE):

- To 100  $\mu$ L of plasma sample (standard, QC, or unknown), add 300  $\mu$ L of cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000  $\times g$  for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Perform Solid Phase Extraction (SPE) for further cleanup and concentration of the analyte. The specific SPE cartridge and protocol will depend on the properties of Iloprost and should be optimized.
- Elute the sample from the SPE cartridge and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

#### 4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Use a C18 reverse-phase column.
  - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - The specific gradient program should be optimized to achieve good separation of Iloprost from matrix components.
- Tandem Mass Spectrometry (MS/MS):
  - Use an electrospray ionization (ESI) source in positive or negative ion mode (to be optimized).
  - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- Monitor specific precursor-to-product ion transitions for both Iloprost and **16-(R)-Iloprost-d4**.

#### 5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Iloprost to **16-(R)-Iloprost-d4** against the concentration of the calibration standards.
- Determine the concentration of Iloprost in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

## Protocol 2: In Vitro Platelet Aggregation Assay - Inhibition by Iloprost

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of Iloprost on platelet aggregation induced by an agonist such as adenosine diphosphate (ADP).

#### 1. Materials and Reagents:

- Freshly drawn human whole blood from healthy, consenting donors who have not taken antiplatelet medication.
- 3.2% Sodium citrate (anticoagulant)
- Adenosine diphosphate (ADP) (platelet agonist)
- Iloprost
- Saline or appropriate vehicle control
- Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

#### 2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

- Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

- To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich layer.
- To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. Collect the supernatant. PPP is used to set the 100% aggregation baseline.

### 3. Light Transmission Aggregometry (LTA) Procedure:

- Pre-warm the PRP and PPP samples to 37°C.
- Calibrate the aggregometer with PPP (representing 100% light transmission) and PRP (representing 0% light transmission).
- Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
- Add different concentrations of Iloprost (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
- Initiate platelet aggregation by adding a known concentration of ADP.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).

### 4. Data Analysis:

- The extent of platelet aggregation is measured as the maximum change in light transmission.
- Calculate the percentage of inhibition of aggregation for each Iloprost concentration relative to the vehicle control.
- A dose-response curve can be generated to determine the IC<sub>50</sub> (the concentration of Iloprost that inhibits 50% of the maximal platelet aggregation).

Figure 2. Platelet Aggregation Assay Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. youtube.com [youtube.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. de-vhl.nl [de-vhl.nl]
- To cite this document: BenchChem. [16-(R)-Iloprost-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1152219#16-r-ilo-prost-d4-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1152219#16-r-ilo-prost-d4-cas-number-and-molecular-weight)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)